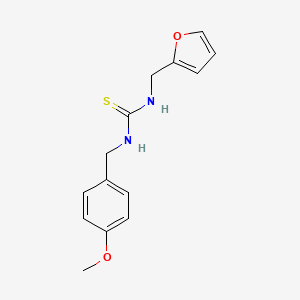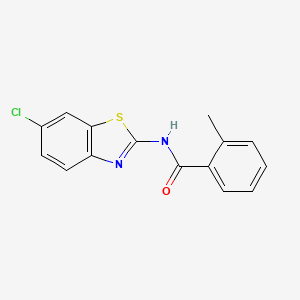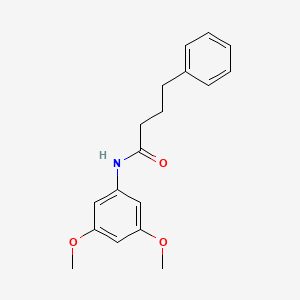
2-(2,4-dimethoxybenzylidene)quinuclidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethoxybenzylidene)quinuclidin-3-one, also known as DMQD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. DMQD belongs to the class of quinuclidinone derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The mechanism of action of 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has been reported to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins. It has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway. 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has been shown to have low toxicity in vitro, making it a promising candidate for further development.
実験室実験の利点と制限
2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity in vitro. 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has also been reported to exhibit anti-inflammatory and anti-cancer activities, making it a promising candidate for further development. However, 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has some limitations, including its limited solubility in water, which may affect its bioavailability.
将来の方向性
2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has several potential future directions for research. It could be further investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment. 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one could also be modified to improve its solubility and bioavailability. Additionally, 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one could be screened for its potential activity against other disease targets, such as microbial infections and neurological disorders.
Conclusion:
In conclusion, 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one is a promising compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has several advantages for lab experiments, including its low toxicity in vitro. However, 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has some limitations, including its limited solubility in water. 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has several potential future directions for research, including further investigation as a photosensitizer and modification to improve its solubility and bioavailability.
合成法
The synthesis of 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one involves the reaction of 2,4-dimethoxybenzaldehyde with quinuclidin-3-one in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one as a yellow crystalline solid. The purity of 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. 2-(2,4-dimethoxybenzylidene)quinuclidin-3-one has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
(2E)-2-[(2,4-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-13-4-3-12(15(10-13)20-2)9-14-16(18)11-5-7-17(14)8-6-11/h3-4,9-11H,5-8H2,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEUDAQYNHNLJI-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)C3CCN2CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)C3CCN2CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(2,4-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5858003.png)
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5858009.png)




![1-benzyl-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5858085.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5858097.png)
![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)


![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)